molecular formula C18H20ClN3O2 B2826416 2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2309571-58-0

2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2826416
CAS No.: 2309571-58-0
M. Wt: 345.83
InChI Key: IDPNKHWFQOZZDD-UHFFFAOYSA-N
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Description

2-((1-(2-chlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H20ClN3O2 and its molecular weight is 345.83. The purity is usually 95%.
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Scientific Research Applications

CGRP Receptor Inhibitor Synthesis

A study discussed the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, emphasizing stereoselective and economical synthesis methods for large-scale production. This highlights the application of similar compounds in therapeutic research, particularly for conditions mediated by CGRP receptors (Cann et al., 2012).

Intermediate Synthesis for Lafutidine

Another research focused on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate for Lafutidine, a drug used to treat gastrointestinal disorders. This study illustrates the significance of such compounds in synthesizing intermediates for pharmaceutical applications (Li, 2012).

Antiemetic Agents Discovery

Research on 4-piperazino-5-methylthiopyrimidines identified new antiemetic agents, showing the utility of related compounds in discovering new treatments for nausea and vomiting, highlighting the broader pharmacological potential of similar chemical structures (Mattioda et al., 1975).

Estrogen Receptor Binding Affinity

A study synthesized pyrimidine-piperazine-chromene and -quinoline conjugates to evaluate their estrogen receptor binding affinity and cytotoxic activities against cancer cell lines. This research demonstrates the application in developing potential cancer therapies by targeting estrogen receptors (Parveen et al., 2017).

Properties

IUPAC Name

2-[[1-(2-chlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-6-7-17(23)22(20-13)12-14-8-10-21(11-9-14)18(24)15-4-2-3-5-16(15)19/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPNKHWFQOZZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.